Alconil
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Overview
Description
ALCONIL: is a compound that belongs to the class of organic compounds known as alcohols. Alcohols are characterized by the presence of one or more hydroxyl (―OH) groups attached to a carbon atom of an alkyl group. These compounds are widely used in various industries due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Halides: Alkyl halides can be converted to alcohols by boiling with an aqueous solution of an alkali hydroxide through a nucleophilic substitution mechanism.
Hydration of Alkenes: Direct hydration involves adding water in the presence of a catalyst, while indirect hydration is achieved by adding sulfuric acid to an alkene followed by hydrolysis of the alkyl hydrogen sulfate.
Hydroformylation of Alkenes: Lower molecular weight olefins react with carbon monoxide and hydrogen in the presence of a catalyst to form an alcohol.
Hydroboration of Alkenes: Alkenes treated with diborane give alkyl boranes, which on oxidation with alkaline hydrogen peroxide yield alcohol.
Grignard Synthesis: Interaction of Grignard reagents with suitable carbonyl compounds produces primary, secondary, and tertiary alcohols.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Dehydration: Alcohols can undergo dehydration to form alkenes.
Esterification: Alcohols react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate (VI) in the presence of dilute sulfuric acid.
Dehydrating Agents: Concentrated sulfuric acid.
Catalysts for Esterification: Acid catalysts such as sulfuric acid.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Dehydration: Alkenes.
Esterification: Esters.
Scientific Research Applications
Chemistry: Alcohols are used as solvents and intermediates in the synthesis of other compounds . Biology: They play a role in the synthesis of biomolecules and are used in various biochemical assays . Medicine: Alcohols are used in pharmaceuticals as antiseptics and disinfectants . Industry: They are used in the production of perfumes, sweeteners, and as fuel additives .
Mechanism of Action
Alcohols exert their effects by interacting with various molecular targets and pathways. For example, ethanol acts on neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, leading to its central nervous system depressant effects . It also facilitates dopamine release, contributing to its reinforcing effects .
Comparison with Similar Compounds
Methanol (CH₃OH): Used as a solvent and antifreeze.
Ethanol (C₂H₆O): Used in alcoholic beverages and as a fuel additive.
Isopropyl Alcohol (C₃H₈O): Used as a disinfectant and solvent.
Uniqueness: ALCONIL’s unique properties and reactivity make it valuable in various applications, from industrial production to scientific research. Its ability to undergo a wide range of chemical reactions and its versatility as a solvent and intermediate highlight its importance in both academic and industrial settings .
Properties
CAS No. |
97677-19-5 |
---|---|
Molecular Formula |
C15H9FN2O2 |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
2-fluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H9FN2O2/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(19)17-14(20)18-15/h1-7H,(H2,17,18,19,20) |
InChI Key |
JRGBXEJDIMXJAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AL 01567 Al 1567 AL-01567 AL-1567 AL01567 alconil spiro(2-fluoro-9H-fluorene-9,4'-imidazolidine)-2',5'-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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